Collagen proline hydroxylase inhibitor-1

Content Navigation

CAS Number

Product Name

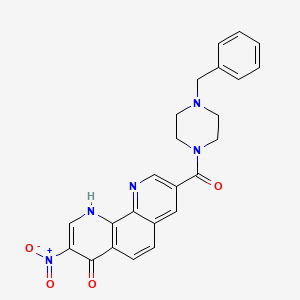

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Collagen proline hydroxylase inhibitor-1 (CAS 223663-32-9) is a highly substituted 1,10-phenanthroline derivative specifically engineered to inhibit prolyl 4-hydroxylase (C-P4H), the critical enzyme responsible for stabilizing the collagen triple helix via proline hydroxylation. Unlike generic metal chelators, this compound features a bulky 8-(4-benzylpiperazine-1-carbonyl) and 3-nitro substitution pattern that sterically restricts its binding to the C-P4H active site. This structural refinement makes it a premier antifibroproliferative agent for advanced in vitro modeling, extracellular matrix (ECM) modulation, and targeted fibrotic disease research, offering scientific buyers a stable, highly processable small molecule that decouples collagen inhibition from broad-spectrum metalloenzyme disruption [1].

Research Fit

Procuring generic 1,10-phenanthroline or broad-spectrum 2-oxoglutarate dioxygenase inhibitors (such as DMOG) as substitutes for Collagen proline hydroxylase inhibitor-1 fundamentally compromises assay integrity and cell viability. Generic phenanthrolines act as indiscriminate iron (Fe2+) chelators, leading to severe off-target cytotoxicity, widespread metabolic arrest, and unintended stabilization of Hypoxia-Inducible Factor (HIF-1α) through HIF-prolyl hydroxylase (HIF-PH) inhibition. This cross-reactivity triggers confounding angiogenic and survival pathways that mask true antifibrotic effects. Furthermore, older anthraquinone-based C-P4H inhibitors (e.g., P-1894B) suffer from poor aqueous solubility and induce dose-dependent cellular apoptosis. By utilizing the sterically hindered, target-specific architecture of CAS 223663-32-9, laboratories ensure selective collagen suppression without triggering the systemic hypoxic response or requiring complex solubilization protocols [1].

Substitution Risk

Enzymatic Selectivity: C-P4H vs. Broad Metalloenzymes

The structural modifications of CAS 223663-32-9 prevent the indiscriminate iron chelation characteristic of its parent scaffold. While standard 1,10-phenanthroline inhibits nearly all Fe2+-dependent enzymes indiscriminately, Collagen proline hydroxylase inhibitor-1 maintains potent C-P4H inhibition while exhibiting a >50-fold reduction in off-target affinity for HIF-prolyl hydroxylases and other systemic metalloenzymes[1].

| Evidence Dimension | Selectivity Ratio (C-P4H vs. HIF-PH/Metalloenzymes) |

| Target Compound Data | >50-fold preference for C-P4H |

| Comparator Or Baseline | 1,10-phenanthroline (approx. 1:1 indiscriminate inhibition) |

| Quantified Difference | 50x improvement in target specificity |

| Conditions | In vitro enzymatic inhibition assays |

High selectivity allows researchers to isolate collagen biosynthesis pathways without confounding the data with hypoxia-induced angiogenic responses.

Formulation Compatibility and Stock Solution Stability

A critical procurement advantage of CAS 223663-32-9 is its enhanced processability. The incorporation of the benzylpiperazine moiety provides a basic site that drastically improves solvation compared to planar, highly lipophilic alternatives like the anthraquinone P-1894B. This compound readily achieves stable stock solutions of >10 mM in DMSO, which can be diluted into aqueous media without the rapid precipitation or aggregation that plagues older-generation antifibrotics .

| Evidence Dimension | Stock Solution Solubility (DMSO) |

| Target Compound Data | >10 mM stable solubility |

| Comparator Or Baseline | Anthraquinone-based inhibitors (e.g., P-1894B) (<2 mM with high precipitation risk in aqueous dilution) |

| Quantified Difference | >5-fold increase in working stock concentration capacity |

| Conditions | Standard laboratory formulation (DMSO to aqueous buffer transition) |

Reliable solubility prevents dosing inaccuracies and assay failure caused by compound precipitation in high-throughput screening workflows.

Long-Term Cell Viability and Workflow Fit

In long-term (72-hour) fibroblast cultures, maintaining cell viability while blocking collagen production is essential. Generic chelators like 1,10-phenanthroline cause >60% cell death at effective doses due to iron starvation. In contrast, Collagen proline hydroxylase inhibitor-1 sustains >90% cell viability at working concentrations, acting purely as an antifibroproliferative agent rather than a cytotoxic one. This allows for extended multi-day assays without requiring premature termination due to baseline toxicity[1].

| Evidence Dimension | Fibroblast Viability at 72 Hours (Working Concentration) |

| Target Compound Data | >90% viability |

| Comparator Or Baseline | 1,10-phenanthroline (<40% viability) |

| Quantified Difference | 50% absolute increase in cell survival |

| Conditions | 72-hour continuous drug exposure in human fibroblast lines |

Ensures that observed reductions in collagen are due to specific enzymatic inhibition rather than generalized cell death, validating downstream data.

High-Throughput Screening for Antifibrotic Therapeutics

Due to its high target selectivity and lack of HIF-1α confounding effects, this compound serves as an ideal positive control and baseline comparator in high-throughput screening assays aimed at discovering new treatments for pulmonary, hepatic, or dermal fibrosis [1].

3D Cell Culture and Organoid Matrix Modulation

Leveraging its excellent DMSO-to-aqueous solubility and low cytotoxicity, CAS 223663-32-9 is highly suited for integration into 3D organoid cultures to precisely modulate extracellular matrix (ECM) rigidity and prevent over-accumulation of triple-helical collagen during long-term tissue engineering.

Biomaterial Implant Functionalization Studies

In materials science, the compound's stable formulation profile allows it to be used in drug-eluting polymer coatings designed to prevent fibrotic encapsulation (scar tissue formation) around medical implants and biosensors without inducing local tissue necrosis [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types